4-Chloro-2-fluorobenzylmagnesium bromide, 0.25M in 2-MeTHF
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Overview
Description
4-Chloro-2-fluorobenzylmagnesium bromide, 0.25M in 2-methyltetrahydrofuran, is a versatile organometallic compound used in various scientific research applications. This compound is a Grignard reagent, which is widely utilized in organic synthesis due to its ability to form carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-2-fluorobenzylmagnesium bromide is typically synthesized through the reaction of 4-chloro-2-fluorobenzyl bromide with magnesium metal in the presence of 2-methyltetrahydrofuran as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: The reaction is often conducted at room temperature or slightly elevated temperatures.
Time: The reaction time can vary but typically ranges from a few hours to overnight.
Catalysts: Sometimes, a small amount of iodine is added to initiate the reaction.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-2-fluorobenzylmagnesium bromide follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Equipped with efficient stirring and temperature control systems.
Continuous flow systems: To enhance the efficiency and yield of the reaction.
Purification: The product is often purified through distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluorobenzylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Nucleophilic substitution: Can replace halogens or other leaving groups in organic molecules.
Coupling reactions: Forms carbon-carbon bonds with other organic halides or pseudohalides.
Common Reagents and Conditions
Carbonyl compounds: Aldehydes, ketones, esters.
Solvents: 2-methyltetrahydrofuran, diethyl ether.
Catalysts: Sometimes, transition metal catalysts are used to facilitate coupling reactions.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Substituted aromatic compounds: Resulting from nucleophilic substitution reactions.
Coupled products: From carbon-carbon coupling reactions.
Scientific Research Applications
4-Chloro-2-fluorobenzylmagnesium bromide is used in various fields of scientific research:
Chemistry: As a Grignard reagent, it is essential in organic synthesis for forming carbon-carbon bonds.
Biology: Used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Plays a role in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of fine chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 4-chloro-2-fluorobenzylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This reaction forms a new carbon-carbon bond, which is a fundamental step in many organic synthesis processes. The molecular targets include carbonyl compounds, halides, and other electrophilic species.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorobenzylmagnesium bromide
- 2-Fluorobenzylmagnesium bromide
- 4-Bromo-2-fluorobenzylmagnesium chloride
Uniqueness
4-Chloro-2-fluorobenzylmagnesium bromide is unique due to the presence of both chloro and fluoro substituents on the benzyl group. This combination imparts distinct reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
Properties
IUPAC Name |
magnesium;4-chloro-2-fluoro-1-methanidylbenzene;bromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF.BrH.Mg/c1-5-2-3-6(8)4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYPCOBJUMDRCBR-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=C(C=C1)Cl)F.[Mg+2].[Br-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClFMg |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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